2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
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Overview
Description
The compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring . They are known for their diverse biological activities and are used as versatile synthons in the preparation of various heterocyclic compounds .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidines includes a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused to a thiophene ring (a five-membered ring containing a sulfur atom) .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines can undergo various chemical reactions due to the presence of multiple reactive sites in their structure .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidines can vary widely depending on their specific structure. They generally have good thermal stability and exhibit strong absorption in the UV-visible region .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural elucidation of compounds related to 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide have been extensively studied. For instance, the crystal structures of related N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its derivatives showcase the molecule's conformation and the inclination of the pyrimidine ring to the benzene ring, providing insights into their chemical behavior and potential interactions (Subasri et al., 2017).
Antitumor Activity
Research has also delved into the antitumor activity of thieno[3,2-d]pyrimidine derivatives. A study by Hafez and El-Gazzar (2017) synthesized novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity against several human cancer cell lines, including MCF-7, HeLa, and HCT-116. This study highlights the compound's potential as an anticancer agent, demonstrating potent activity comparable to doxorubicin in some instances (Hafez & El-Gazzar, 2017).
Dual Inhibitory Activity
Another significant application is in the design of inhibitors for enzymes like thymidylate synthase and dihydrofolate reductase. Gangjee et al. (2008) synthesized derivatives as potential dual inhibitors, identifying compounds with significant potency. This research contributes to the development of therapeutics targeting multiple pathways in disease processes, particularly cancer (Gangjee et al., 2008).
Antimicrobial Activity
Compounds related to this compound have also been evaluated for their antimicrobial activity. Studies have synthesized derivatives and tested them against various bacterial and fungal pathogens, revealing some compounds with promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Fuloria et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-chloro-4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-4-11(2)23-18(25)17-14(7-8-27-17)22-19(23)28-10-16(24)21-12-5-6-15(26-3)13(20)9-12/h5-9,11H,4,10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSPLAGEVNPGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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